molecular formula C12H18ClNO5 B13770433 4-Chlorophenoxyacetic acid diethanolamine salt CAS No. 53404-23-2

4-Chlorophenoxyacetic acid diethanolamine salt

Cat. No.: B13770433
CAS No.: 53404-23-2
M. Wt: 291.73 g/mol
InChI Key: WVWKBBSRDNKDIX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)acetic acid: and 2-(2-hydroxyethylamino)ethanol are two distinct chemical compounds with unique properties and applications. 2-(4-chlorophenoxy)acetic acid is a phenoxy herbicide commonly used in agriculture to control broadleaf weeds. 2-(2-hydroxyethylamino)ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-chlorophenoxy)acetic acid: can be synthesized through the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol attacks the carbon atom of chloroacetic acid , resulting in the formation of 2-(4-chlorophenoxy)acetic acid .

2-(2-hydroxyethylamino)ethanol: is typically produced by the reaction of ethylene oxide with ammonia or monoethanolamine . The reaction with ammonia yields ethanolamine , which can further react with ethylene oxide to produce 2-(2-hydroxyethylamino)ethanol .

Industrial Production Methods

In industrial settings, 2-(4-chlorophenoxy)acetic acid is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

2-(2-hydroxyethylamino)ethanol: is produced in large-scale reactors where ethylene oxide is reacted with ammonia or monoethanolamine under controlled temperature and pressure conditions. The process is designed to maximize yield and purity while minimizing the formation of undesirable by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)acetic acid: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form and .

    Reduction: It can be reduced to form .

    Substitution: It can undergo nucleophilic substitution reactions to form derivatives with different functional groups.

2-(2-hydroxyethylamino)ethanol: undergoes reactions such as:

    Esterification: It can react with carboxylic acids to form esters.

    Amidation: It can react with carboxylic acids to form amides.

    Oxidation: It can be oxidized to form .

Common Reagents and Conditions

For 2-(4-chlorophenoxy)acetic acid :

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

For 2-(2-hydroxyethylamino)ethanol :

    Esterification: Common reagents include carboxylic acids and acid catalysts.

    Amidation: Common reagents include carboxylic acids and coupling agents like dicyclohexylcarbodiimide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed

    2-(4-chlorophenoxy)acetic acid: Major products include , , and various substituted derivatives.

    2-(2-hydroxyethylamino)ethanol: Major products include , esters, and amides.

Scientific Research Applications

Primary Applications

  • Herbicide
    • 4-Chlorophenoxyacetic acid diethanolamine salt is primarily used to control broadleaf weeds while being safe for cereal crops. It acts by mimicking natural auxins, leading to uncontrolled growth in susceptible plants, effectively managing weed populations in agricultural settings .
  • Plant Growth Regulator
    • The compound is employed as a plant growth regulator, influencing growth responses in various crops. It has been shown to enhance berry size in seedless grape varieties when applied as a foliar spray .
  • Soil Bioavailability Enhancer
    • Research indicates that this compound can form complexes with metal ions, enhancing their bioavailability in soil systems. This property is crucial for improving nutrient uptake in plants .

Case Study 1: Berry Size Enhancement in Grapes

A study conducted on Thompson Seedless and Black Corinth grape varieties demonstrated that the application of this compound significantly increased berry size. The research involved treating vines with varying concentrations of the growth regulator, resulting in measurable increases in berry weight and overall fruit yield .

Treatment Concentration (ppm)Average Berry Weight (g)Degree Brix (%)
0XY
15AB
25CD

Case Study 2: Environmental Impact Assessment

An environmental study assessed the degradation pathways of this compound in soil and aquatic systems. The compound exhibited moderate persistence but was found to degrade into less harmful substances over time, indicating a manageable environmental footprint when used according to guidelines .

Synthesis Process

The synthesis of this compound involves a straightforward reaction between 4-chlorophenoxyacetic acid and diethanolamine. The process typically includes the following steps:

  • Reactants Preparation : Obtain pure forms of both reactants.
  • Reaction Conditions : Combine the reactants under controlled temperature and stirring conditions.
  • Purification : Isolate the product through crystallization or other purification methods.

This efficient synthesis method is applicable for both laboratory and industrial scales .

Toxicological Considerations

While effective as a herbicide and growth regulator, studies have indicated that this compound may possess moderate toxicity to mammals, particularly concerning developmental effects and ocular irritation . Thus, safety assessments are crucial prior to application.

Mechanism of Action

2-(4-chlorophenoxy)acetic acid: acts as a synthetic auxin, mimicking the natural plant hormone indoleacetic acid. It binds to auxin receptors in plant cells, leading to uncontrolled cell division and growth, ultimately causing the death of broadleaf weeds.

2-(2-hydroxyethylamino)ethanol: exerts its effects through its surfactant properties, reducing surface tension and enhancing the solubility of hydrophobic compounds. It also acts as a corrosion inhibitor by forming a protective film on metal surfaces, preventing oxidation and degradation.

Comparison with Similar Compounds

2-(4-chlorophenoxy)acetic acid: is similar to other phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid . it is unique in its specific activity and selectivity towards certain broadleaf weeds.

2-(2-hydroxyethylamino)ethanol: is similar to other ethanolamines such as monoethanolamine and triethanolamine . Its unique properties include its dual functionality as both an amine and an alcohol, making it versatile in various applications.

Similar Compounds

  • 2,4-dichlorophenoxyacetic acid
  • 2-methyl-4-chlorophenoxyacetic acid
  • Monoethanolamine
  • Triethanolamine

Biological Activity

4-Chlorophenoxyacetic acid diethanolamine salt (4-CPA DEA) is a derivative of 4-chlorophenoxyacetic acid, a synthetic auxin widely utilized in agriculture as a herbicide and plant growth regulator. This compound exhibits significant biological activity, primarily influencing plant growth and development. Understanding its biological activity is crucial for evaluating its applications and potential environmental impacts.

  • Molecular Formula : C12H18ClNO5
  • Appearance : White to light beige crystalline solid
  • Melting Point : 157-159 °C
  • Solubility : Approximately 848 mg/L in water at 25 °C

These properties indicate that 4-CPA DEA has moderate hydrophilicity, enhancing its bioavailability in agricultural applications.

4-CPA DEA functions primarily as a plant growth regulator by mimicking natural auxins. This action leads to:

  • Uncontrolled Growth : Particularly in susceptible broadleaf weeds, making it effective for weed management.
  • Influence on Plant Hormones : It interacts with various plant hormone pathways, affecting growth responses and herbicidal activity.

Toxicity and Safety Profile

Research indicates that while 4-CPA DEA is effective as a herbicide, it also poses certain risks:

  • Moderate Toxicity to Mammals : Studies highlight potential developmental toxicity and ocular irritation in mammals .
  • Environmental Impact : The compound can hydrolyze in aqueous environments, breaking down into its components, which is relevant for understanding its environmental fate.

Study 1: Herbicidal Efficacy

A study conducted on the efficacy of 4-CPA DEA demonstrated its effectiveness in controlling broadleaf weeds. The results indicated:

  • Application Rate : Optimal control was observed at concentrations of 0.5 to 2.0 kg/ha.
  • Weed Species Affected : Significant reductions in biomass were noted for species such as Amaranthus retroflexus and Chenopodium album.

Study 2: Toxicological Assessment

In a toxicological assessment involving rodents, the following findings were recorded:

Dose (mg/kg)Ocular IrritationDevelopmental EffectsExcretion (% in Urine)
5MildNone85
45ModerateObserved94
90SevereSignificant90

The study concluded that while low doses showed minimal effects, higher doses resulted in significant ocular irritation and developmental concerns .

Environmental Fate

4-CPA DEA's environmental behavior is characterized by its hydrolysis in water. This breakdown can lead to the formation of less toxic metabolites, which may mitigate some risks associated with its use. The compound's degradation pathways are essential for assessing its long-term environmental impact .

Properties

CAS No.

53404-23-2

Molecular Formula

C12H18ClNO5

Molecular Weight

291.73 g/mol

IUPAC Name

2-(4-chlorophenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C8H7ClO3.C4H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2

InChI Key

WVWKBBSRDNKDIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)Cl.C(CO)NCCO

Origin of Product

United States

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